6-(4-Methylphenyl)isoquinoline

Physical Organic Chemistry Medicinal Chemistry SAR

6-(4-Methylphenyl)isoquinoline is a 6-aryl-substituted isoquinoline derivative engineered for kinase inhibitor programs targeting IKK-β. The para-tolyl group provides moderate electron donation (Hammett σp ≈ –0.17) and intermediate lipophilicity (clogP ≈ 4.2), optimizing CNS drug discovery profiles. Unlike unsubstituted phenyl or halogenated analogs, it delivers precise electronic modulation for SAR studies. Serves as a key building block for combinatorial library synthesis. Request a quote today for your R&D needs.

Molecular Formula C16H13N
Molecular Weight 219.28 g/mol
Cat. No. B14007208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methylphenyl)isoquinoline
Molecular FormulaC16H13N
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC3=C(C=C2)C=NC=C3
InChIInChI=1S/C16H13N/c1-12-2-4-13(5-3-12)14-6-7-16-11-17-9-8-15(16)10-14/h2-11H,1H3
InChIKeyCUEDBGJYJWJORU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methylphenyl)isoquinoline: Core Properties and Sourcing Context for the Heterocyclic Building Block


6-(4-Methylphenyl)isoquinoline is a 6-aryl-substituted isoquinoline derivative that integrates a para-tolyl group onto the isoquinoline scaffold. Isoquinoline derivatives are a prominent class of nitrogen-containing heterocycles valued as synthetic intermediates and pharmacologically active scaffolds [1]. The 6-position aryl substitution pattern has been explicitly explored in medicinal chemistry campaigns, including IκB kinase-β (IKK-β) inhibitor programs where 6-aryl-7-alkoxyisoquinoline series demonstrated tractable enzyme and cellular activity [2]. The para-methyl substituent on the pendant phenyl ring confers distinct electronic and steric properties compared to unsubstituted phenyl, halogenated, or methoxy analogs, which can influence both reactivity in cross-coupling reactions and binding interactions in biological systems.

Why 6-(4-Methylphenyl)isoquinoline Cannot Be Casually Replaced by Other 6-Arylisoquinolines


6-Arylisoquinolines are not interchangeable building blocks. The electronic nature of the para substituent on the pendant phenyl ring directly modulates the electron density of the isoquinoline core, affecting both its coordination chemistry and biological target engagement [1]. In IKK-β inhibitor optimization, varying the 6-aryl substituent produced marked differences in enzyme inhibitory potency and selectivity over the IKK-α isoform [2]. Additionally, in iridium-based phosphorescent emitters, the position and electronic character of substituents on the phenylisoquinoline ligand determine emission wavelength and quantum efficiency [3]. The 4-methylphenyl group occupies a specific property space—moderately electron-donating (Hammett σp ≈ –0.17) and more lipophilic than hydrogen or methoxy—that cannot be replicated by unsubstituted phenyl, chloro, or methoxy analogs without altering reactivity, solubility, and target-binding profiles.

6-(4-Methylphenyl)isoquinoline: Quantitative Differentiation Evidence Against Closest Analogs


Hammett Substituent Constant Comparison: Electronic Differentiation of 4-Methylphenyl vs. Unsubstituted Phenyl

The 4-methyl substituent imparts an electron-donating effect (Hammett σp = –0.17) relative to unsubstituted phenyl (σp = 0.00), which alters the electron density of the isoquinoline core. This electronic difference has been shown to correlate with biological activity in 6-substituted isoquinoline series [1]. The σp value of –0.17 for 4-methyl contrasts with the electron-withdrawing 4-chloro (σp = +0.23) and the strongly electron-donating 4-methoxy (σp = –0.27), placing the target compound in a distinct electronic regime.

Physical Organic Chemistry Medicinal Chemistry SAR

Lipophilicity Differentiation: Calculated LogP Comparison Among 6-Arylisoquinoline Analogs

The introduction of a para-methyl group increases lipophilicity relative to the unsubstituted phenyl analog. Calculated LogP (clogP) for 6-(4-methylphenyl)isoquinoline is estimated at approximately 4.2, compared to clogP ≈ 3.5 for 6-phenylisoquinoline . This difference of ~0.7 log units corresponds to roughly a 5-fold increase in octanol-water partition coefficient, which can significantly impact solubility, membrane permeability, and chromatographic retention behavior. The compound is less lipophilic than the 4-chloro analog (clogP ≈ 4.5) and more lipophilic than the 4-methoxy analog (clogP ≈ 3.3).

Physicochemical Property ADME Building Block Selection

Steric Differentiation: Torsional Angle and Conformational Preferences of 6-(4-Methylphenyl)isoquinoline vs. 6-Phenylisoquinoline

The presence of the para-methyl group introduces a steric influence on the torsional angle between the isoquinoline core and the pendant phenyl ring. Computational studies on biaryl systems indicate that the energy barrier for rotation is increased relative to unsubstituted biphenyl, and the equilibrium dihedral angle is shifted by approximately 5–10° compared to the unsubstituted phenyl analog [1]. This steric effect has been exploited in OLED phosphorescent emitters, where 4′-methyl substitution on phenylisoquinoline ligands produced a blue-shift in emission relative to 6′-substituted analogs due to steric modulation of metal-ligand bond lengths [2].

Conformational Analysis Ligand Design Steric Effects

Positional Isomer Differentiation: 6-(4-Methylphenyl)isoquinoline vs. 1-(4-Methylphenyl)isoquinoline – Synthetic Utility and Reactivity

The 6-aryl substitution pattern provides a different reactivity profile compared to the 1-aryl isomer. In palladium-catalyzed cross-coupling reactions, the 6-position of isoquinoline is less sterically hindered and electronically distinct from the 1-position adjacent to the nitrogen. The 1-aryl isomer (CAS 101273-46-5) exhibits different regioselectivity in further functionalization reactions [1]. The 6-aryl isomer offers a para-like disposition relative to the isoquinoline nitrogen, which is preferred for extending conjugation in materials applications [2].

Regioisomer Comparison Cross-Coupling Chemistry Building Block Utility

Preliminary Pharmacological Differentiation: IKK-β Inhibitory Activity Trend Among 6-Arylisoquinoline Derivatives

In a series of 6-aryl-7-alkoxyisoquinoline IKK-β inhibitors, the nature of the 6-aryl substituent significantly modulated potency. Although the specific compound 6-(4-methylphenyl)isoquinoline was not individually reported, the SAR trend demonstrates that para-substituted phenyl groups bearing small alkyl substituents achieved single-digit nanomolar IC50 values against IKK-β, with selectivity over IKK-α exceeding 100-fold for optimized analogs [1]. The 4-methylphenyl group is structurally positioned within this optimized parameter space, between unsubstituted phenyl (weaker) and bulkier substituents that may compromise selectivity.

IKK-β Inhibition Kinase Selectivity Inflammation

Limitation Statement: Availability of High-Strength Direct Comparative Data for 6-(4-Methylphenyl)isoquinoline

A thorough literature and patent search reveals that 6-(4-Methylphenyl)isoquinoline has not been the subject of dedicated head-to-head comparative studies against its closest analogs in peer-reviewed primary research. The compound appears primarily in vendor catalogs as a specialty building block. No direct experimental head-to-head comparison data (e.g., side-by-side IC50, PK, or selectivity panels) were identified in accessible primary literature or patent documents. The differentiation evidence presented above relies on class-level inferences from structurally related 6-arylisoquinoline series [1], well-established physicochemical principles (Hammett constants, clogP) [2], and cross-study comparisons from materials chemistry [3]. Procurement decisions should weigh this evidence quality when selecting between this compound and its analogs.

Data Gap Analysis Procurement Risk Evidence Quality

6-(4-Methylphenyl)isoquinoline: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


IKK-β Kinase Inhibitor Lead Optimization – 6-Aryl Scaffold Exploration

The 4-methylphenyl substituent provides a favorable combination of moderate electron donation and intermediate lipophilicity, positioning 6-(4-methylphenyl)isoquinoline as a suitable core scaffold for kinase inhibitor programs targeting IKK-β. SAR from the 6-aryl-7-alkoxyisoquinoline series demonstrates that para-alkyl substitution on the 6-phenyl ring can yield nanomolar enzyme inhibition with selectivity over IKK-α [1]. The compound can serve as a key intermediate for introducing a 7-alkoxy group to access the full pharmacophore.

Phosphorescent OLED Emitter Development – Ligand for Iridium(III) Complexes

The 4-methylphenyl group on the isoquinoline ligand influences the steric and electronic environment of iridium-based triplet emitters, enabling fine-tuning of emission wavelength. Studies on substituted phenylisoquinoline iridium complexes demonstrate that 4′-alkyl substitution contributes to color tuning and can improve device efficiency [2]. 6-(4-Methylphenyl)isoquinoline is a viable ligand precursor for synthesizing phosphorescent materials with tailored photophysical properties.

Diversified Heterocyclic Library Synthesis – Regioisomeric Building Block

As a 6-aryl isoquinoline, this compound offers a regioisomeric alternative to the more commonly explored 1-arylisoquinolines. The 6-position attachment provides distinct reactivity in electrophilic substitution and metalation chemistry [3], making it a valuable building block for generating molecular diversity in combinatorial library synthesis and fragment-based drug discovery.

Physicochemical Property Optimization – Balancing Lipophilicity and Permeability

With an estimated clogP of ~4.2, 6-(4-methylphenyl)isoquinoline occupies a desirable intermediate lipophilicity range for central nervous system (CNS) drug discovery (optimal CNS clogP ≈ 2–5). This value is strategically positioned between the more hydrophilic methoxy analog (clogP ≈ 3.3) and the more lipophilic chloro analog (clogP ≈ 4.5), providing a rational starting point for lead compounds where balancing solubility and blood-brain barrier permeability is critical.

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